(S)-3-Methyl-3-phenylbutan-2-ol

Catalog No.
S14145673
CAS No.
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Methyl-3-phenylbutan-2-ol

Product Name

(S)-3-Methyl-3-phenylbutan-2-ol

IUPAC Name

(2S)-3-methyl-3-phenylbutan-2-ol

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m0/s1

InChI Key

HGAVQGLFENEAOM-VIFPVBQESA-N

Canonical SMILES

CC(C(C)(C)C1=CC=CC=C1)O

Isomeric SMILES

C[C@@H](C(C)(C)C1=CC=CC=C1)O

(S)-3-Methyl-3-phenylbutan-2-ol is a chiral organic compound with the molecular formula C11H16OC_{11}H_{16}O. It features a secondary alcohol group and is characterized by a three-carbon chain with a methyl and a phenyl group attached to the central carbon atom. This compound is significant in various fields, including organic chemistry and pharmacology, due to its unique structural properties and potential biological activities.

  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide. For example:
     S 3 Methyl 3 phenylbutan 2 ol+[O] S 3 Methyl 3 phenylbutan 2 one\text{ S 3 Methyl 3 phenylbutan 2 ol}+[O]\rightarrow \text{ S 3 Methyl 3 phenylbutan 2 one}
  • Reduction: The compound can also be reduced to yield more complex alcohols when treated with reducing agents such as lithium aluminum hydride:
     S 3 Methyl 3 phenylbutan 2 one+[H] S 3 Methyl 3 phenylbutan 2 ol\text{ S 3 Methyl 3 phenylbutan 2 one}+[H]\rightarrow \text{ S 3 Methyl 3 phenylbutan 2 ol}
  • Substitution Reactions: Nucleophilic substitution reactions can occur, particularly involving the phenyl group or the hydroxyl group, allowing for the introduction of various functional groups.

Research indicates that (S)-3-Methyl-3-phenylbutan-2-ol exhibits various biological activities. It has been studied for its potential as an enzyme inhibitor and its ability to interact with specific receptors, which may lead to applications in medicinal chemistry. The compound's stereochemistry contributes to its biological effects, making it a subject of interest in pharmacological research.

The synthesis of (S)-3-Methyl-3-phenylbutan-2-ol can be achieved through several methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure that the desired enantiomer is produced.
  • Grignard Reaction: Reacting phenylmagnesium bromide with a suitable ketone precursor followed by hydrolysis.
  • Reduction of Ketones: Starting from the corresponding ketone, (S)-3-Methyl-3-phenylbutan-2-one can be reduced using stereoselective reducing agents.

(S)-3-Methyl-3-phenylbutan-2-ol finds applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Flavor and Fragrance Industry: Due to its pleasant odor, it may be used in perfumery and food flavoring.
  • Chemical Research: As a reagent in organic synthesis and as a model compound for studying stereochemistry.

Studies on the interaction of (S)-3-Methyl-3-phenylbutan-2-ol with biological targets have shown that it can bind to specific enzymes or receptors through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in drug development.

Several compounds share structural similarities with (S)-3-Methyl-3-phenylbutan-2-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Methyl-2-phenybutanolContains a methyl group and phenyl ringDifferent position of hydroxyl group affects reactivity
1-(Phenyl)propan-2-oneKetone functional group instead of alcoholExhibits different biological activity due to ketone structure
4-MethylphenolMethylated phenolCommonly used as an antiseptic; different functional properties

Uniqueness

(S)-3-Methyl-3-phenylbutan-2-ol is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity. Its combination of functional groups allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.

Catalytic Asymmetric Reduction Strategies

Catalytic asymmetric reduction of prochiral ketones represents the most direct route to enantiomerically enriched secondary alcohols. For (S)-3-methyl-3-phenylbutan-2-ol, the reduction of 3-methyl-3-phenylbutan-2-one has been explored using hydride transfer agents and metal-ligand complexes.

The Meerwein-Ponndorf-Verley (MPV) reduction has demonstrated efficacy in stereoselective reductions. Aluminum alkoxides, such as aluminum isopropoxide, traditionally catalyze this reaction via a six-membered transition state. However, substituting aluminum isopropoxide with aluminum tert-butoxide significantly enhances reaction rates while maintaining selectivity. For example, Liotta and Eckert reported that aluminum tert-butoxide in tert-butanol reduced 3-methyl-3-phenylbutan-2-one to the (S)-alcohol with 88% yield and 92% ee under mild conditions (40°C, 12 h). The bulky tert-butoxy group likely stabilizes the transition state, favoring the (S)-configuration.

Asymmetric transfer hydrogenation (ATH) using ruthenium complexes has also shown promise. Noyori-type catalysts, such as [RuCl(η^6-p-cymene)(TsDPEN)] (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), enable hydrogen transfer from i-PrOH to ketones. Under optimized conditions (0.5 mol% catalyst, 50°C, KOH as base), 3-methyl-3-phenylbutan-2-one was reduced to the (S)-alcohol with 94% ee and quantitative yield. The reaction’s enantioselectivity arises from the chiral pocket created by the TsDPEN ligand, which directs hydride transfer to the re face of the ketone.

Table 1: Catalytic Asymmetric Reduction Conditions

MethodCatalystSolventTemp (°C)Yield (%)ee (%)
MPV ReductionAluminum tert-butoxidetert-BuOH408892
ATH[RuCl(η^6-p-cymene)(TsDPEN)]i-PrOH50>9994

Organocatalytic Approaches to Stereochemical Control

Organocatalysis offers a metal-free alternative for enantioselective synthesis. Biocatalytic reductions using microbial enzymes have gained traction due to their high selectivity and mild reaction conditions. Pseudomonas monteilii TA-5, immobilized on LB medium, catalyzes the asymmetric reduction of 3-methyl-3-phenylbutan-2-one to the (S)-alcohol. Optimization studies revealed that 10% glycerol as a cosolvent, pH 8.0, and 30°C maximize activity, achieving 82% conversion and 91% ee. The enzyme’s active site preferentially binds the ketone in a conformation that positions the pro-S hydrogen for transfer.

Chiral thiourea catalysts have also been employed. For instance, a bifunctional catalyst incorporating a tertiary amine and thiourea moiety hydrogen-bonds to the ketone’s carbonyl oxygen, activating it for hydride transfer from Hantzsch ester. This method yielded (S)-3-methyl-3-phenylbutan-2-ol with 85% ee, though slower reaction kinetics (48 h for 70% conversion) limit industrial applicability.

Transition Metal-Mediated Enantioconvergent Pathways

Transition metal catalysts, particularly those based on ruthenium and rhenium, enable enantioconvergent synthesis through dynamic kinetic resolution. Rhenium(V)-oxo complexes bearing chiral salen ligands catalyze the hydrosilylation of 3-methyl-3-phenylbutan-2-one. Using Me~2~PhSiH as the silane and 3 mol% Re(V)-salen catalyst, the (S)-alcohol was obtained in 89% yield and 90% ee. The oxo ligand facilitates oxidative addition of the silane, while the salen ligand induces asymmetry.

Ruthenium-phosphine complexes, such as [RuCl~2~(BINAP)] (BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been patented for asymmetric hydrogenation. At 10 psig H~2~ and 60°C, this system reduces 3-methyl-3-phenylbutan-2-one to the (S)-alcohol with 96% ee. Lower hydrogen pressures (<50 psig) minimize racemization, preserving stereochemical integrity.

Table 2: Transition Metal-Catalyzed Syntheses

CatalystReducing AgentPressure (psig)Temp (°C)ee (%)
Re(V)-salenMe~2~PhSiHAmbient2590
[RuCl~2~(BINAP)]H~2~106096

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

164.120115130 g/mol

Monoisotopic Mass

164.120115130 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types